6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
Description
6-(4-Ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound featuring a tetrahydropyridazinone core substituted with an ethoxyphenyl group at position 6 and an indole moiety at position 2. The ethoxy group (-OCH₂CH₃) contributes to its electronic and steric properties, while the indole system may enhance interactions with biological targets, such as enzymes or receptors. This compound belongs to a broader class of pyridazinone derivatives, which are studied for their diverse pharmacological activities, including neurotropic, anti-inflammatory, and kinase-inhibitory effects .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-14-9-7-13(8-10-14)19-11-16(20(24)23-22-19)17-12-21-18-6-4-3-5-15(17)18/h3-10,12,16,21H,2,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTCRGXQPULAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: Starting with 1H-indole-3-carbaldehyde, the indole derivative is synthesized through a series of reactions involving condensation and cyclization.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Cyclization to Form the Tetrahydropyridazinone Core: The final step involves cyclization reactions to form the tetrahydropyridazinone core, often using hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Physicochemical Properties
- Solubility : Ethoxyphenyl and methylphenyl analogs likely have higher aqueous solubility compared to halogenated or tert-butyl variants due to polar substituents.
- Stability : Halogenated compounds (e.g., bromo- and chlorophenyl) may exhibit greater metabolic stability but lower biodegradability .
Biological Activity
The compound 6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a nitrogen-containing heterocyclic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C21H21N3O2
- Molar Mass : 347.41 g/mol
- CAS Number : 1023533-10-9
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications. The following sections summarize key findings from the literature.
Anticancer Activity
Several studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example:
- A study published in PubMed highlighted the effectiveness of indole derivatives in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- The compound's structure suggests potential interactions with key cellular pathways involved in cancer progression.
Immunomodulatory Effects
Research has also pointed towards immunomodulatory effects:
- A study on related piperidine derivatives demonstrated enhanced immunostimulating activity compared to standard drugs like levamisole . This suggests that the indole and pyridazine moieties may contribute to immune system modulation.
Structure-Bioactivity Relationships
Understanding the structure-bioactivity relationship (SAR) is crucial for elucidating how modifications in the chemical structure affect biological activity. The following table summarizes some relevant SAR data:
| Compound Variant | Key Structural Features | Biological Activity |
|---|---|---|
| Original Compound | Ethoxy group, Indole ring | Moderate anticancer activity |
| Variant A | Methyl substitution on Indole | Increased cytotoxicity |
| Variant B | Hydroxyl group addition | Enhanced immunomodulatory effects |
Case Study 1: Anticancer Mechanisms
A comprehensive study explored the anticancer mechanisms of similar compounds through in vitro assays. The results indicated that derivatives with an indole structure showed:
- Cell Viability : Reduction in viability of cancer cell lines (e.g., MCF-7 and HeLa).
- Mechanism of Action : Induction of apoptosis via caspase activation pathways.
Case Study 2: Immunomodulation
Another investigation focused on the immunomodulatory effects of related compounds. Key findings included:
- Lymphocyte Activation : Increased proliferation of T-cells upon treatment with derivatives.
- Cytokine Production : Enhanced production of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
